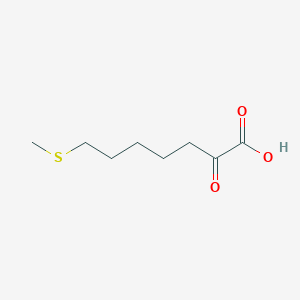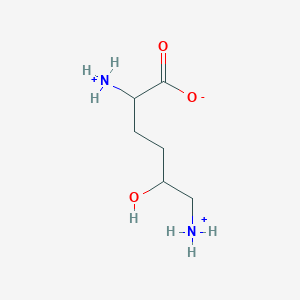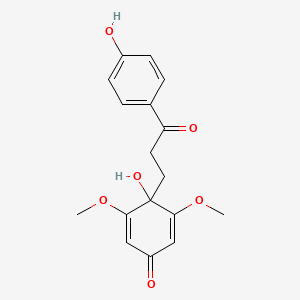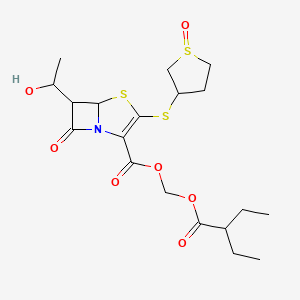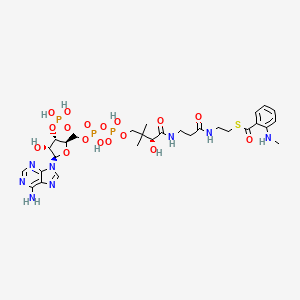
N-Methylanthraniloyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylanthraniloyl-CoA is an aroyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of N-methylanthranilic acid. It derives from a coenzyme A and a N-methylanthranilic acid. It is a conjugate acid of a N-methylanthraniloyl-CoA(4-).
Applications De Recherche Scientifique
Synthesis and Production Enhancement
N-Methylanthraniloyl-CoA is an important precursor in the biosynthesis of various bioactive compounds, including flavoring agents, fragrant compounds, and pharmaceuticals. Research has focused on the synthesis of derivatives such as N-methylanthranilate and methyl N-methylanthranilate using metabolically engineered strains of Escherichia coli. These compounds have applications ranging from flavoring and fragrance to exhibiting potential biological functions like antinociceptive and analgesic activities. Engineered E. coli strains have been utilized to increase the production of these compounds by enhancing the availability of anthranilate and S-adenosyl methionine, a key methyl donor in the synthesis process (H. Lee et al., 2019).
Biosynthetic Pathway Elucidation
The biosynthetic pathways of bioactive compounds like avenanthramides in oat have been explored, demonstrating the role of N-methylanthraniloyl-CoA in the synthesis of health-promoting compounds. Studies have identified and characterized enzymes involved in these pathways, providing insights into the molecular mechanisms of biosynthesis. This knowledge facilitates metabolic engineering efforts to enhance the production of nutritionally and pharmaceutically important compounds (Zhiyong Li et al., 2019).
Bioactive Compound Synthesis
The potential of N-methylanthraniloyl-CoA in synthesizing acridone alkaloids with pharmaceutical and chemotherapeutic activities has been demonstrated through heterologous expression in E. coli. Acridone alkaloids, known for their anticancer, antiviral, anti-inflammatory, and antimicrobial effects, have been synthesized from anthranilate and malonyl-CoA. This approach showcases the feasibility of producing diverse polyketides with significant biological activities in microbial systems (Gyu-sik Choi et al., 2020).
Fermentative Production
N-Methylanthraniloyl-CoA is crucial for the fermentative production of N-functionalized amino acids, which are important precursors for bioactive compounds and peptide-based drugs. Engineered Corynebacterium glutamicum has been developed for the fermentative production of N-methylanthranilate, showcasing the potential for bio-based production of N-alkylated amino acids. This innovative approach offers a sustainable and efficient alternative to conventional synthetic routes, potentially leading to lower costs and environmental impacts (Tatjana Walter et al., 2020).
Propriétés
Nom du produit |
N-Methylanthraniloyl-CoA |
|---|---|
Formule moléculaire |
C29H43N8O17P3S |
Poids moléculaire |
900.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(methylamino)benzenecarbothioate |
InChI |
InChI=1S/C29H43N8O17P3S/c1-29(2,23(40)26(41)33-9-8-19(38)32-10-11-58-28(42)16-6-4-5-7-17(16)31-3)13-51-57(48,49)54-56(46,47)50-12-18-22(53-55(43,44)45)21(39)27(52-18)37-15-36-20-24(30)34-14-35-25(20)37/h4-7,14-15,18,21-23,27,31,39-40H,8-13H2,1-3H3,(H,32,38)(H,33,41)(H,46,47)(H,48,49)(H2,30,34,35)(H2,43,44,45)/t18-,21-,22-,23+,27-/m1/s1 |
Clé InChI |
DYCZFHXLKCLDQL-SXQYHYLKSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4NC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



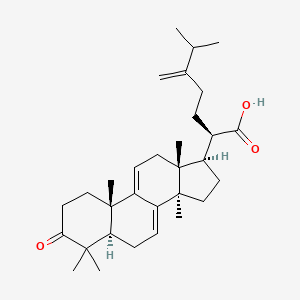
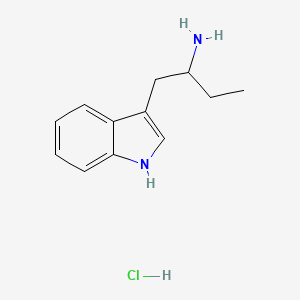
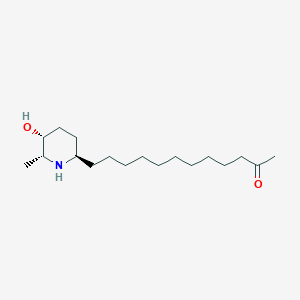
![(4R)-N-[(1R)-2-hydroxy-1-[(2R,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1262773.png)
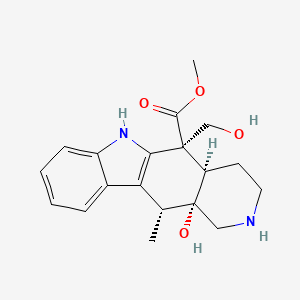
![3alpha-[[[(3abeta,6abeta)-Hexahydro-3alpha-fluoro-5alpha-hydroxy-4beta-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonenyl]-2H-cyclopenta[b]furan]-2-ylidene]methyl]cyclobutane-1beta-carboxylic acid sodium salt](/img/structure/B1262775.png)
![sodium;3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoate](/img/structure/B1262776.png)
![trans-2-Enoyl-OPC4-CoA; (Acyl-CoA); [M+H]+](/img/structure/B1262777.png)
![3-[2-(6,7-dihydroxy-1,2,4a-trimethyl-1-spiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]yl)ethyl]-4-hydroxy-5-methoxy-2-oxolanone](/img/structure/B1262778.png)
